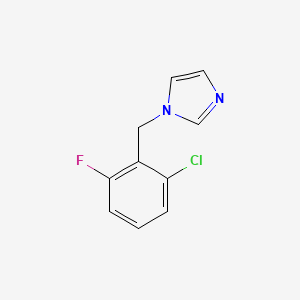

1-(2-chloro-6-fluorobenzyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFQLVIXKSHYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Evaluation and Pharmacological Potential of 1 2 Chloro 6 Fluorobenzyl 1h Imidazole and Its Analogues Pre Clinical Focus

In Vitro Biological Activities

No publicly available research data details the in vitro biological activities of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole.

Antimicrobial Activity Assessments

Specific assessments of the antimicrobial activity for this compound have not been reported in the reviewed scientific literature. While many imidazole-containing compounds are known for their antimicrobial properties, data for this particular analogue is absent. beilstein-journals.orgmdpi.com

Antibacterial Spectrum and Efficacy

No studies were found that evaluated the antibacterial spectrum or efficacy of this compound against any bacterial strains.

Antifungal Efficacy

There are no available data from in vitro studies to confirm or deny the antifungal efficacy of this compound.

Anticancer Activity Profiling in Cellular Models

An extensive search did not yield any studies profiling the anticancer activity of this compound in cellular models. The anticancer potential of the broader imidazole (B134444) class is recognized, but specific data for this compound is lacking. researchgate.netmdpi.commdpi.com

Cytotoxicity in Various Cancer Cell Lines

No data regarding the cytotoxic effects of this compound on any cancer cell lines have been published.

Evaluation of Antiproliferative Effects

There are no research findings available that evaluate the antiproliferative effects of this compound.

Anti-inflammatory Activity

Pre-clinical research has highlighted the significant anti-inflammatory potential of a substituted fluorophenyl imidazole, closely related to this compound. In a murine model of Acute Respiratory Distress Syndrome (ARDS) induced by lipopolysaccharide (LPS), this novel imidazole compound demonstrated potent in vivo anti-inflammatory effects. nih.gov The primary mechanism observed was the inhibition of leukocyte migration into the bronchoalveolar lavage fluid and lung tissue of the challenged animals. nih.gov

This inhibition of immune cell infiltration was accompanied by a marked reduction in several key inflammatory markers. The study noted a decrease in myeloperoxidase activity, a marker of neutrophil accumulation, and a reduction in the generation of nitric oxide metabolites. nih.gov Furthermore, the compound was effective in lowering the secretion of a range of pro-inflammatory and regulatory cytokines. nih.gov This broad-based anti-inflammatory response suggests a comprehensive modulation of the inflammatory cascade. nih.gov The versatility of the imidazole scaffold in this context is underscored by other studies that have investigated different derivatives for their ability to mitigate inflammation, often through mechanisms like the inhibition of the COX-2 enzyme. researchgate.netnih.gov

Table 1: Effect of a Substituted Fluorophenyl Imidazole on Cytokine Secretion in an ARDS Murine Model Interactive table based on findings from supporting research.

| Cytokine | Observed Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | nih.gov |

| Interleukin-6 (IL-6) | Reduction | nih.gov |

| Interleukin-17 (IL-17) | Reduction | nih.gov |

| Interferon-gamma (IFN-γ) | Reduction | nih.gov |

| Interleukin-10 (IL-10) | Reduction | nih.gov |

Antiviral Activity

While direct antiviral studies on this compound are not extensively detailed in the available literature, the broader class of imidazole derivatives has shown considerable promise as antiviral agents. rsc.orgnih.gov The imidazole core is a crucial moiety in the discovery of new drugs capable of interacting with various biological targets within viral life cycles. rsc.org

Research into imidazole analogues has revealed activity against a wide spectrum of both DNA and RNA viruses. nih.gov For instance, certain 2-phenylbenzimidazole (B57529) analogues have demonstrated potent inhibitory activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Coxsackie virus B4, and Vesicular Stomatitis Virus (VSV). rsc.org Other series of imidazole derivatives have been evaluated for activity against Hepatitis B Virus (HBV), where they were found to reduce viral DNA and RNA levels. rsc.org The mechanism of action for many antiviral heterocycles involves mimicking nucleoside or nucleotide building blocks, thereby disrupting viral DNA or RNA synthesis during replication. researchgate.net More recently, the imidazole scaffold has been investigated for its potential against coronaviruses, with docking studies suggesting that certain analogues can bind to the active site of the SARS-CoV-2 main protease, an enzyme critical for viral replication. rsc.orgmdpi.com

Antiparasitic Activity

Analogues of this compound have demonstrated significant potential as antiparasitic agents. A notable example is the derivative (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one, which was evaluated for its schistosomicidal properties. dovepress.com In vitro studies showed this compound to be highly active against adult male Schistosoma mansoni worms, achieving 100% mortality within 24 hours of exposure at all tested concentrations. dovepress.com

The imidazole scaffold is a component of several established antiparasitic drugs, including benznidazole (B1666585) and fexinidazole, which are used to treat Chagas disease and sleeping sickness, respectively. nih.gov This highlights the established utility of this chemical moiety in targeting protozoal parasites. Broader screening campaigns of related heterocyclic compounds have identified promising activity against a range of other parasites. researchgate.net For example, cross-screening of compound libraries has yielded hits against Trypanosoma cruzi (Chagas disease), Leishmania major (cutaneous leishmaniasis), and Plasmodium falciparum (malaria). researchgate.net Fluorophenyl-substituted benzimidazoles, which share structural similarities, have also been identified as being highly active against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.gov

Other Relevant Biological Activities

Antimicrobial Activity The imidazole ring is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a variety of bacterial and fungal pathogens. Studies have shown that certain imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism of action can involve processes such as the disruption of cell wall synthesis or the inhibition of protein synthesis. nih.gov For example, specific imidazole-linked thiazolidinone derivatives have demonstrated notable activity, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against certain strains. researchgate.net

Anticancer Activity Numerous studies have explored the anticancer potential of imidazole-based compounds, which can act through various mechanisms. nih.govnih.gov Analogues have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov The anticancer effects of some derivatives are attributed to their ability to interfere with enzymes involved in DNA replication and repair, leading to DNA damage and cell death. nih.gov Other imidazole-based molecules have been found to act as potent inhibitors of tubulin polymerization, a process critical for cell division, thereby causing cell cycle arrest. nih.gov Research has also identified imidazole derivatives that function as inhibitors of topoisomerase IIα, an enzyme essential for managing DNA topology during replication. nih.gov

Table 2: Selected Pre-clinical Anticancer Activity of Imidazole Analogues Illustrative data from studies on various imidazole derivatives.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole (B57391) Sulfonamide | A549 (Lung) | IC50 | 0.15 µM | nih.gov |

| Benzimidazole Sulfonamide | HeLa (Cervical) | IC50 | 0.21 µM | nih.gov |

| Benzimidazole Sulfonamide | MCF-7 (Breast) | IC50 | 0.17 µM | nih.gov |

| 5-(trimethoxybenzoyl)-imidazole | SW480 (Colorectal) | IC50 | 27.42 nM | nih.gov |

| Imidazole-2-thione derivative | MCF-7 (Breast) | IC50 | More active than doxorubicin | nih.gov |

Enzyme Inhibition and Molecular Target Identification

Kinase Inhibition

The biological activities of this compound and its analogues are, in part, attributable to their ability to inhibit specific enzymes, particularly protein kinases. Kinases are pivotal in cell signaling pathways, and their inhibition can modulate pathological processes like inflammation.

In the context of its anti-inflammatory effects, a key molecular target identified for a substituted fluorophenyl imidazole is the p38 Mitogen-Activated Protein Kinase (p38 MAPK). nih.gov The compound was shown to inhibit the phosphorylation of p38 MAPK. nih.gov This kinase is a central mediator in the production of inflammatory cytokines like TNF-α and IL-6. By inhibiting its activation, the imidazole derivative effectively dampens the downstream inflammatory cascade. nih.gov This targeted action on the p38 MAPK pathway is a well-recognized strategy in the development of anti-inflammatory therapeutics. nih.gov

DNA-Interacting Mechanisms

The imidazole scaffold is a versatile pharmacophore capable of interacting with DNA through multiple mechanisms, which underpins the anticancer and antimicrobial activities of many of its derivatives. nih.govnih.gov

One primary mechanism is the inhibition of topoisomerase enzymes, which are critical for managing DNA supercoiling during replication and transcription. nih.gov Certain N-fused imidazole derivatives have been identified as potent DNA non-intercalating catalytic inhibitors of human topoisomerase IIα. nih.gov This mode of action prevents the enzyme from binding to DNA or ATP, thereby halting its function without causing direct DNA strand breaks. nih.gov

Another significant interaction mode is DNA intercalation, where planar aromatic moieties of a molecule insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This disrupts the DNA structure and can interfere with replication and transcription processes. nih.gov Hybrid molecules combining imidazole-2-thione with acenaphthylenone have been designed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov

Furthermore, some imidazole derivatives have shown the ability to bind to the minor groove of the DNA helix. researchgate.net This interaction is often stabilized by hydrophobic forces and hydrogen bonding with the A/T-rich regions of the minor groove. researchgate.net This binding can prevent the interaction of DNA with essential cellular proteins, leading to biological effects. Other reported mechanisms for imidazole analogues include the stabilization of alternative DNA structures like G-quadruplexes and, in some cases, the direct causation of DNA damage or strand breaks. dovepress.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of DNA replication and cell proliferation, making it a key target for antimicrobial and anticancer therapies.

Numerous studies have explored various heterocyclic compounds, including those with imidazole and benzimidazole cores, as potential DHFR inhibitors. The general structure of these inhibitors often mimics the natural substrate, dihydrofolic acid, to competitively bind to the enzyme's active site. However, a thorough search of scientific databases reveals no specific studies that have evaluated or reported the DHFR inhibitory activity of this compound or its closely related analogues. Consequently, there is no experimental data, such as IC50 values or binding affinity, to present in a data table for this specific compound.

Other Enzymatic Targets

The imidazole ring is a versatile pharmacophore known to interact with a wide array of enzymatic targets, contributing to a diverse range of pharmacological activities. Research on various imidazole-containing molecules has identified several other potential enzymatic targets, although it is important to reiterate that these have not been specifically confirmed for this compound.

Generally, substituted imidazole derivatives have been investigated for their inhibitory potential against enzymes such as:

Cytochrome P450 enzymes: Particularly lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi, making it a primary target for antifungal agents.

Tyrosine kinases: These enzymes are critical in cellular signaling pathways, and their inhibition is a major strategy in cancer therapy.

Histone deacetylases (HDACs): Inhibition of these enzymes is another important avenue in cancer research.

Monoamine oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurological disorders.

While these represent potential areas of investigation for a novel compound like this compound, the lack of specific research means that no definitive statements can be made about its activity against these or any other enzymatic targets. No data is available to construct a table of its activity on other enzymatic targets.

Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Fluorobenzyl 1h Imidazole Derivatives

Impact of Substituents on Imidazole (B134444) Ring Bioactivity

The imidazole ring is a critical pharmacophore in many biologically active compounds. longdom.orgresearchgate.netekb.eg Substitutions at the C2, C4, and C5 positions of the imidazole moiety in 1-benzyl-1H-imidazole derivatives can significantly influence their biological profile, including their antifungal and enzyme inhibitory activities.

The bioactivity of imidazole-based compounds is highly dependent on the nature and position of substituents on the imidazole ring. For instance, in the context of antifungal activity, the introduction of small alkyl or substituted phenyl groups at the C2 and C5 positions can modulate the potency and spectrum of activity. While specific data for derivatives of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole is limited, general SAR trends for related imidazole antifungals suggest that bulky substituents at the C2 position can be detrimental to activity, whereas smaller, lipophilic groups may enhance it. nih.gov

Similarly, for enzyme inhibition, such as targeting cytochrome P450 enzymes, the substituents on the imidazole ring play a pivotal role in the orientation of the molecule within the active site. researchgate.net The nitrogen atom at position 3 of the imidazole ring is often a key interaction point with the heme iron of cytochrome P450 enzymes. nih.gov Therefore, substituents that can influence the electronic properties and steric environment around this nitrogen can significantly impact inhibitory potency.

Table 1: Illustrative Impact of Imidazole Ring Substituents on Bioactivity of this compound Analogs

| Position of Substitution | Type of Substituent | Observed/Expected Impact on Bioactivity |

| C2 | Small alkyl (e.g., methyl) | May enhance antifungal activity. |

| C2 | Bulky alkyl (e.g., tert-butyl) | Likely to decrease activity due to steric hindrance. |

| C4/C5 | Phenyl | Can influence selectivity and potency depending on substitution. |

| C4/C5 | Halogen (e.g., Cl, F) | May increase lipophilicity and cell membrane penetration. |

This table is illustrative and based on general SAR principles for imidazole-containing bioactive compounds.

Influence of 2-chloro-6-fluorobenzyl Moiety Modifications on Biological Potency

The 2-chloro-6-fluorobenzyl group at the N1 position of the imidazole ring is a key determinant of the molecule's biological activity. Modifications to this moiety, including the position and nature of the halogen substituents, can have a profound effect on the compound's potency and selectivity.

Studies on related benzimidazole (B57391) derivatives have shown that the presence and position of electron-withdrawing groups on the benzyl (B1604629) ring can significantly influence antimicrobial and anticancer activities. For example, chloro and nitro substitutions on the benzimidazole ring have been shown to be important for pharmacological effects. nih.gov While this is on the benzimidazole core itself, it highlights the importance of halogenation. For 1-benzylimidazole (B160759) derivatives, the substitution pattern on the benzyl ring is critical for potent enzyme inhibition. researchgate.net

The 2,6-dihalogen substitution pattern, as seen in the 2-chloro-6-fluorobenzyl moiety, often serves to lock the benzyl ring in a specific conformation relative to the imidazole ring. This conformational restriction can be crucial for optimal binding to the target protein. Altering the halogens (e.g., to dichloro or difluoro) or their positions (e.g., to 2,4- or 3,5-disubstitution) would likely alter this conformation and, consequently, the biological activity.

Table 2: Illustrative Influence of Benzyl Moiety Modifications on Biological Potency

| Modification | Example Substituent | Expected Impact on Biological Potency |

| Halogen Identity | 2,6-dichlorobenzyl | May alter binding affinity and selectivity. |

| Halogen Position | 2,4-dichlorobenzyl | Likely to change the preferred conformation and reduce potency. |

| Additional Substituent | 2-chloro-6-fluoro-4-methylbenzyl | Could either enhance or decrease activity depending on the target's active site topology. |

| Removal of Halogen | 2-chlorobenzyl | Expected to increase conformational flexibility, potentially reducing potency. |

This table is illustrative and based on established SAR for related benzylimidazole compounds.

Halogenation Effects on Pharmacological Properties

Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties. The presence of the chloro and fluoro groups on the benzyl ring of this compound is not coincidental and serves several purposes.

The introduction of halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The electron-withdrawing nature of halogens can also influence the electronic properties of the benzyl ring, which can affect its interaction with the target. In some cases, halogenation can also block metabolic pathways, leading to an increased half-life of the drug in the body. The introduction of halogen elements on a benzene (B151609) ring has been shown to be beneficial for improving antifungal activity in some series of compounds. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of drug candidates at a molecular level. Techniques such as molecular docking and quantum chemical calculations can offer insights into how these molecules interact with their biological targets and explain the observed activity trends.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For antifungal imidazole derivatives, the primary target is often lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov

Docking studies of imidazole analogues with the active site of Candida albicans 14α-demethylase have revealed key interactions. nih.govresearchgate.net Typically, the N3 atom of the imidazole ring coordinates with the heme iron atom in the active site of the enzyme. The N1-substituent, in this case, the 2-chloro-6-fluorobenzyl group, occupies a hydrophobic channel within the active site. The specific interactions of the halogenated benzyl group with amino acid residues in this channel are critical for high-affinity binding. Docking studies can help to rationalize why certain substitutions on the benzyl ring or the imidazole moiety lead to increased or decreased activity by visualizing the changes in binding interactions.

Quantum chemical calculations can provide a deeper understanding of the electronic properties of molecules and the nature of their interactions with biological targets. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and partial atomic charges.

These calculations can help to explain the reactivity and interaction capabilities of this compound and its derivatives. For example, the calculated electrostatic potential map can indicate the regions of the molecule that are more likely to engage in electrostatic interactions with the target protein. Quantum chemical calculations can also be used to study the strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for ligand-protein binding. The electronic properties of a series of imidazole derivatives can be correlated with their biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov

Pre Clinical Pharmacokinetic Investigations

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental for predicting a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These studies commonly utilize liver fractions such as microsomes or hepatocytes. By incubating the compound with these biological matrices, researchers can determine its intrinsic clearance and predict its metabolic fate. However, no published data from such studies are available for 1-(2-chloro-6-fluorobenzyl)-1H-imidazole.

Without experimental results, it is not possible to provide a data table on the in vitro metabolic stability of this compound.

Plasma Stability Assessments

The stability of a potential drug candidate in plasma is another critical parameter evaluated during preclinical development. These assessments determine if a compound is degraded by enzymes present in the blood. Instability in plasma can significantly impact a drug's half-life and its ability to reach its therapeutic target. There is currently no publicly accessible information regarding the plasma stability of this compound.

Consequently, a data table detailing the plasma stability of this compound cannot be generated.

Identification of Major Metabolites

Identifying the major metabolites of a parent compound is a key component of pharmacokinetic profiling. This process, often carried out using advanced analytical techniques like mass spectrometry, helps to understand the pathways of drug metabolism and to assess whether any metabolites are pharmacologically active or potentially toxic. The metabolic profile of this compound has not been documented in the available scientific literature.

Therefore, a table of major metabolites for this compound cannot be compiled.

Challenges and Future Directions in Research on 1 2 Chloro 6 Fluorobenzyl 1h Imidazole

Addressing Drug Resistance Mechanisms

A significant hurdle in antimicrobial and anticancer therapy is the emergence of drug resistance. For a novel compound like 1-(2-chloro-6-fluorobenzyl)-1H-imidazole, a primary research challenge would be to anticipate and counteract potential resistance mechanisms. Fungi, for instance, can develop resistance to azole antifungals through mutations in the target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene), overexpression of the target enzyme, or increased drug efflux.

Future research should focus on:

Target Identification and Mutation Analysis: Elucidating the primary molecular target(s) of this compound is crucial. Once identified, studies could investigate the likelihood of resistance-conferring mutations in the target protein(s) through in vitro evolution experiments and sequencing of resistant strains.

Efflux Pump Interaction: Investigating whether this compound is a substrate for known multidrug resistance (MDR) efflux pumps. This would involve assays with fungal or cancer cell lines overexpressing specific transporters.

Combination Therapy Screening: Exploring synergistic effects with existing drugs. This compound could potentially be used to restore the efficacy of older drugs by circumventing established resistance mechanisms.

Table 1: Common Mechanisms of Antifungal Drug Resistance

| Mechanism | Description | Relevant Drug Classes |

| Target site alteration | Mutations in the gene encoding the drug target, reducing binding affinity. | Azoles, Echinocandins |

| Target overexpression | Increased production of the target enzyme, requiring higher drug concentrations for inhibition. | Azoles |

| Efflux pump upregulation | Increased expression of membrane transporters that actively pump the drug out of the cell. | Azoles |

| Biofilm formation | Growth in a protective extracellular matrix that limits drug penetration. | All classes |

Strategies for Enhancing Selectivity and Overcoming Off-Target Effects

A key challenge for many imidazole-based compounds, particularly antifungal azoles, is their potential for off-target effects due to the inhibition of human cytochrome P450 (CYP) enzymes. This can lead to significant drug-drug interactions and toxicity.

Future research strategies should include:

Comprehensive Selectivity Profiling: Screening this compound against a broad panel of human CYP enzymes and other relevant off-targets to determine its selectivity profile.

Structural Modifications: If significant off-target activity is observed, medicinal chemistry efforts could focus on modifying the structure to enhance selectivity. This might involve altering the substitution pattern on the benzyl (B1604629) or imidazole (B134444) rings to reduce binding to unintended targets while maintaining desired activity.

Computational Off-Target Prediction: Utilizing in silico tools to predict potential off-target interactions early in the development process can help guide chemical optimization and prioritize experimental testing.

Development of Advanced Synthetic Methodologies

While the synthesis of N-alkylated imidazoles is generally well-established, developing more efficient, scalable, and environmentally friendly synthetic routes is an ongoing challenge.

Future research in this area could explore:

Catalytic N-Arylation/Alkylation: Investigating novel catalytic systems (e.g., using copper or palladium catalysts) for the coupling of imidazole with 2-chloro-6-fluorobenzyl chloride or related precursors, which could offer higher yields and milder reaction conditions than traditional methods.

Flow Chemistry: Developing continuous flow synthesis processes for this compound. This can improve reaction control, safety, and scalability.

Green Chemistry Approaches: Utilizing more benign solvents and reagents, and developing one-pot synthesis protocols to reduce waste and energy consumption.

Table 2: Comparison of Synthetic Methods for N-Alkylated Imidazoles

| Method | Description | Advantages | Disadvantages |

| Conventional Alkylation | Reaction of imidazole with an alkyl halide in the presence of a base. | Simple, widely used. | May require harsh conditions, can generate significant waste. |

| Metal-Catalyzed Cross-Coupling | Use of transition metal catalysts to form the C-N bond. | Milder conditions, broader substrate scope. | Catalyst cost and removal can be issues. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid reaction times, often higher yields. | Scalability can be a challenge. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety and control, easy scalability. | Requires specialized equipment. |

Exploration of Novel Therapeutic Applications

The imidazole scaffold is present in drugs with a wide range of therapeutic uses, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov A significant future direction for this compound is the systematic exploration of its therapeutic potential beyond any initially identified activity.

Future research should involve:

Broad Biological Screening: Testing the compound against a diverse range of biological targets and in various disease models. This could include screens for anticancer activity against different cell lines, antibacterial activity against a panel of pathogenic bacteria, and assays for anti-inflammatory or antiviral effects.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify unexpected biological activities without a preconceived target.

Derivative Synthesis and Screening: Creating a library of analogues by modifying the core structure of this compound and screening them to identify compounds with novel or improved therapeutic properties. For instance, derivatives have been explored for antiproliferative effects on cancer cells. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new drug candidates based on a lead compound like this compound can be greatly accelerated by integrating computational and experimental methods.

Future research directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with systematic variations to the chemical structure and evaluating their biological activity to build a robust SAR model. This can provide insights into the key structural features required for activity.

Molecular Docking and Dynamics: If a biological target is identified, computational docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogues. This can guide the design of new derivatives with improved binding affinity and selectivity.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. This allows for the early identification and removal of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

By systematically addressing these challenges and exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What evidence supports the hypothesis of GLP-1 receptor activation by related imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.